molecular formula C11H26N2OSi B2592374 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine CAS No. 2171916-13-3

4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine

Cat. No.: B2592374
CAS No.: 2171916-13-3
M. Wt: 230.427
InChI Key: MCYVDTNYABLGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-Butyldimethylsilyl)oxy]piperidin-1-amine ( 2171916-13-3) is a high-value, protected piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a piperidine scaffold substituted with both a tert-butyldimethylsilyl (TBS) protected hydroxyl group and a primary amine group, making it a versatile bifunctional building block for the construction of more complex molecular architectures . The primary amine at the 1-position serves as a key handle for molecular diversification through amide bond formation, reductive amination, or nucleophilic substitution, while the TBS-protected 4-hydroxy group offers stability during synthetic transformations and can be deprotected under mild acidic conditions to reveal the free alcohol when needed . This strategic protection is particularly valuable in multi-step synthesis, as demonstrated in the construction of complex bioactive molecules like piperidine alkaloids and their analogues . The molecular formula is C11H26N2OSi, and it has a molecular weight of 230.42 . Key Research Applications: This compound is primarily utilized as a key synthetic intermediate in Diversity-Oriented Synthesis (DOS) campaigns aimed at generating libraries of piperidine-based derivatives for biological screening . Its structure is highly relevant for exploring the structure-activity relationships of natural product derivatives, including bis-piperidine alkaloids such as anaferine, which have shown potential for applications in neurodegenerative disease research . The molecule serves as a foundational scaffold for the development of potential kinase inhibitors and other therapeutic agents, leveraging the prevalence of the piperidine motif in bioactive compounds . Handling & Compliance: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVDTNYABLGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine typically involves the protection of the hydroxyl group in piperidin-1-amine with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction with Fluoride Reagents

The tert-butyldimethylsilyl (TBS) group undergoes cleavage under mild fluoride conditions to yield 4-hydroxypiperidin-1-amine derivatives. This reaction is critical for accessing hydroxyl-containing intermediates.

ReagentSolventTemperatureTimeYieldReference
TBAF (1 M in THF)THF0°C → RT1–2 h>90%
NH₄FMeOH/H₂ORT4 h85%

Example Reaction:
4-[(TBS)oxy]piperidin-1-amineTBAF, THF4-hydroxypiperidin-1-amine\text{4-[(TBS)oxy]piperidin-1-amine} \xrightarrow{\text{TBAF, THF}} \text{4-hydroxypiperidin-1-amine}

Acylation of the Primary Amine

The amine reacts with acylating agents to form stable amides or carbamates, often using coupling reagents in polar aprotic solvents.

SubstrateReagent/ConditionsProductYieldReference
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Benzoyl-4-[(TBS)oxy]piperidin-1-amine92%
Boc anhydrideCH₂Cl₂, 0°C → RTtert-Butyl (4-[(TBS)oxy]piperidin-1-yl)carbamate95%
4-Nitrophenyl chloroformateDIPEA, DMF, RT4-Nitrophenyl carbamate derivative88%

Key Observation:
Reactions proceed efficiently without affecting the TBS group, enabling orthogonal functionalization.

N-Alkylation with Electrophiles

The primary amine participates in alkylation reactions under basic conditions, forming secondary or tertiary amines.

ElectrophileBaseSolventTemperatureYieldReference
Benzyl bromideK₂CO₃DMF60°C78%
IodoacetamideDIPEACH₃CNRT85%
2-Bromo-4-chloropyridineNaHDMFRT62%

Example Application:
Alkylation with bromopyridines generates biaryl ether intermediates for pharmaceutical scaffolds .

Mitsunobu Etherification

The deprotected hydroxyl group (post-TBS cleavage) engages in Mitsunobu reactions to invert stereochemistry or form ethers.

SubstrateReagentsProductYieldReference
Ph₃P, DIADAlcohol partner (e.g., phenol)4-Alkoxypiperidin-1-amine derivatives60–75%

Mechanistic Note:
DIAD (diisopropyl azodicarboxylate) and Ph₃P mediate the SN2 displacement via oxyphosphonium intermediates.

Staudinger Reaction

Azide derivatives of the amine undergo Staudinger ligation to form iminophosphoranes.

SubstrateReagentProductYieldReference
TriphenylphosphineTHF/H₂OIminophosphorane intermediates89%

Oxidation of the Amine

Controlled oxidation converts the primary amine to nitro or hydroxylamine derivatives.

ReagentConditionsProductYieldReference
m-CPBACH₂Cl₂, 0°CN-Oxide70%
NaIO₄MeOH/H₂ONitroso derivative65%

Reductive Amination

The amine forms secondary amines via reductive coupling with aldehydes/ketones.

Carbonyl PartnerReducing AgentSolventYieldReference
CyclohexanoneNaBH₃CNMeOH82%
BenzaldehydeNaBH(OAc)₃DCE75%

Intramolecular Cyclization

The amine participates in ring-forming reactions to generate piperidine-fused heterocycles.

ConditionsProductYieldReference
CuI, DMF, 100°CPiperidine-quinazolinone hybrids68%
Pd(OAc)₂, XantphosIndole-piperidine conjugates55%

Comparative Reactivity of Functional Groups

Functional GroupReactivity TowardPreferred Conditions
TBS etherFluoride ions (TBAF, NH₄F)THF or MeOH, 0°C → RT
Primary amineAcyl chlorides, sulfonyl halidesCH₂Cl₂/Et₃N, 0°C → RT
Piperidine ringElectrophilic aromatic substitutionHNO₃/H₂SO₄, 0°C

Stability Under Acidic/Basic Conditions

ConditionTBS Group StabilityAmine Stability
pH < 3 (HCl, TFA)StableProtonated (no degradation)
pH > 10 (NaOH, KOH)Partial cleavageDeamination at elevated temps

Scientific Research Applications

Organic Synthesis

4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool for chemists aiming to create novel compounds with specific properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in disease processes .

Case Study: Anticancer Activity
A study demonstrated that derivatives of piperidine compounds exhibit cytotoxic activity against various cancer cell lines. The incorporation of the tert-butyldimethylsilyl group was found to enhance the bioavailability and efficacy of these compounds against tumors .

Biological Research

The interactions of this compound with biological targets have been a focus of research. Its ability to modulate enzyme activity or receptor binding is under investigation for potential therapeutic effects. The stability provided by the silyl group allows for better penetration into biological membranes, making it a candidate for drug formulation .

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group.

Comparison with Similar Compounds

The structural and functional attributes of 4-[(TBS)oxy]piperidin-1-amine are compared below with related piperidin-1-amine derivatives:

Structural Features
Compound Name Substituents at 4-Position 1-Position Group Molecular Weight (g/mol) Key Structural Notes
4-[(TBS)oxy]piperidin-1-amine TBS ether -NH₂ ~317.5 (calculated) High lipophilicity due to TBS group
1-Acetylpiperidin-4-amine () Acetyl (-COCH₃) -NH₂ 156.22 Polar acetyl group enhances solubility
4-(4-Chlorobenzyl)-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine () 4-Chlorobenzyl + pyrrolopyrimidine -NH₂ ~413.9 Bulky aromatic system for kinase binding
4-Piperidin-1-ylbutan-1-amine () Piperidin-1-yl chain -NH₂ 156.28 Flexible alkyl linker for conjugation

Key Observations :

  • Bulky substituents (e.g., pyrrolopyrimidine in ) are designed for specific target interactions, such as kinase inhibition , whereas simpler derivatives (e.g., 4-piperidin-1-ylbutan-1-amine) serve as flexible intermediates .

Activity Trends :

  • Bulky substituents (e.g., pyrrolopyrimidine) enhance target binding but may reduce bioavailability.
  • TBS-protected amines are often transient intermediates, whereas acetylated analogs (e.g., 1-acetylpiperidin-4-amine) are metabolically stable and used in prodrug designs .

Biological Activity

4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The presence of the TBDMS group is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
TBDMS-PiperidineE. coli32 µg/mL
TBDMS-PiperidineS. aureus16 µg/mL

Anticancer Activity

Studies have shown that piperidine derivatives can modulate pathways involved in cancer cell proliferation. Specifically, this compound has been investigated for its ability to inhibit key signaling pathways associated with tumor growth.

Case Study:
In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: It has been suggested that it can modulate receptor activity, influencing various signaling cascades associated with inflammation and cancer progression.

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of piperidine derivatives, emphasizing the importance of the TBDMS group in enhancing biological activity.

Table: Structure-Activity Relationship of Piperidine Derivatives

CompoundModificationBiological Activity
Compound ANo TBDMSLow activity
Compound BTBDMS PresentHigh activity
Compound CTBDMS + Hydroxyl GroupEnhanced activity

Clinical Implications

The potential therapeutic applications of this compound extend to drug development for treating infections and cancers. Its unique structural features make it a candidate for further optimization and testing in clinical settings.

Q & A

Q. What are the key considerations for synthesizing 4-[(tert-butyldimethylsilyl)oxy]piperidin-1-amine, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group as a protective moiety for hydroxyl or amine functionalities. For example, TBDMS-protected intermediates can be synthesized via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Characterization requires 1H/13C NMR to confirm silyl group integration and HPLC (e.g., C18 columns, acetonitrile/water mobile phases) to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound’s stability is influenced by moisture and temperature. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : Key for verifying TBDMS group presence (δ ~0.1–0.3 ppm for Si-CH3 in 1H NMR; δ ~18–25 ppm in 13C NMR).
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~800 cm⁻¹ (Si-O) confirm silyl ether formation.
  • Mass Spectrometry (ESI/HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Advanced Questions

Q. How can computational methods optimize reaction pathways for synthesizing TBDMS-protected piperidine derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and thermodynamic favorability of silylation reactions. Tools like Gaussian or ORCA can model steric effects of the TBDMS group on reaction kinetics. Pairing computational results with experimental data (e.g., reaction yields, NMR kinetics) refines synthetic routes .

Q. How can contradictory data in silylation reaction yields be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or base strength. For example, imidazole may outperform DMAP in polar aprotic solvents like DMF. Systematic screening (DoE approach) with variables like temperature (0°C vs. RT), solvent (THF vs. DCM), and base (imidazole vs. triethylamine) identifies optimal conditions. Cross-validate results using HPLC and in-situ IR monitoring .

Q. What strategies enhance the compound’s application in drug discovery, particularly for targeting neurological receptors?

Methodological Answer: The piperidine amine acts as a pharmacophore for σ-receptor or monoamine transporter binding. Introduce substituents via N-alkylation or amide coupling to modulate lipophilicity (logP) and blood-brain barrier penetration. Biological assays (e.g., radioligand binding for σ1 receptors) paired with molecular docking (AutoDock Vina) validate target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.